molecular formula C7H7ClN4O B3038986 2-Chloro-8-methyl-7,8-dihydropteridin-6(5H)-one CAS No. 944580-73-8

2-Chloro-8-methyl-7,8-dihydropteridin-6(5H)-one

Cat. No.: B3038986
CAS No.: 944580-73-8
M. Wt: 198.61 g/mol
InChI Key: CVRWNGLANPUNMW-UHFFFAOYSA-N
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Description

2-Chloro-8-methyl-7,8-dihydropteridin-6(5H)-one (CAS 944580-73-8) is a chemical compound with the molecular formula C6H5ClN4O and a molecular weight of 184.58 g/mol . This dihydropteridinone scaffold is of significant interest in medicinal chemistry and oncology research, particularly in the development of kinase inhibitors . Compounds based on the dihydropteridinone core, such as the well-studied BI-D1870, have been identified as inhibitors of kinases like Ribosomal S6 Kinase (RSK), and research into this chemotype has revealed its potential to be modified for improved selectivity against other kinase targets, including Mitogen-activated protein kinase kinase 4 (MKK4) . Furthermore, structurally similar 7,8-dihydropteridin-6(5H)-one derivatives have been extensively investigated as potent and selective inhibitors of molecular targets such as Hsp90, demonstrating nanomolar potency in cell-based assays against various human tumor cell lines . This highlights the value of this chemical class in probing disease pathways and developing novel therapeutic agents. Researchers can utilize this compound as a key intermediate or building block for the synthesis of more complex molecules and for structure-activity relationship (SAR) studies aimed at discovering new anticancer drugs . This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-chloro-8-methyl-5,7-dihydropteridin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN4O/c1-12-3-5(13)10-4-2-9-7(8)11-6(4)12/h2H,3H2,1H3,(H,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVRWNGLANPUNMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(=O)NC2=CN=C(N=C21)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-8-methyl-7,8-dihydropteridin-6(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-4-chloro-6-methylpyrimidine with formamide in the presence of a catalyst. The reaction is carried out at elevated temperatures to facilitate the formation of the pteridine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-8-methyl-7,8-dihydropteridin-6(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pteridine derivatives.

    Reduction: Reduction reactions can convert it into dihydropteridine derivatives.

    Substitution: The chlorine atom at position 2 can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted pteridines, which can have different biological activities and properties.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₇H₇ClN₄O
  • Molecular Weight : Approximately 188.61 g/mol
  • Structural Features : The compound contains a chloro group at position 2 and a methyl group at position 8 of the pteridin ring, which contribute to its unique chemical and biological properties.

Medicinal Chemistry

2-Chloro-8-methyl-7,8-dihydropteridin-6(5H)-one is being actively researched for its therapeutic potential in:

  • Cancer Treatment : Its role as an Hsp90 inhibitor positions it as a candidate for cancer therapies aimed at targeting specific tumor types by disrupting protein homeostasis in cancer cells.
  • Infectious Diseases : Preliminary studies suggest that this compound may also exhibit antimicrobial properties, warranting further investigation into its potential as an anti-infective agent.

Biological Research

The compound serves as a valuable probe in biological studies to elucidate the functions of Hsp90 and its client proteins. It can be utilized in:

  • Enzyme Inhibition Studies : Understanding the biochemical pathways regulated by Hsp90 and identifying new therapeutic targets.
  • Pathway Analysis : Investigating how Hsp90 inhibition affects various cellular processes and signaling pathways.

Industrial Applications

In addition to its research applications, this compound is used in:

  • Dyes and Pigments Development : Due to its chromophoric properties, it can be employed in the synthesis of dyes and pigments for industrial applications.

Case Study 1: Cancer Cell Lines

Research has demonstrated that treatment with this compound leads to significant apoptosis in various human tumor cell lines. The mechanism involves the downregulation of Hsp90 client proteins essential for tumor survival.

Case Study 2: Enzyme Interaction Studies

In enzyme interaction studies, this compound has shown promise in selectively inhibiting certain enzymes linked to cancer progression. These findings highlight its potential utility as a lead compound for developing new anticancer drugs.

Mechanism of Action

The mechanism of action of 2-Chloro-8-methyl-7,8-dihydropteridin-6(5H)-one involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of folate metabolism or disruption of DNA synthesis, depending on the specific application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The pharmacological profile of dihydropteridinones is highly sensitive to substituent variations. Below is a comparative analysis of key analogues:

Compound Name Substituents Biological Activity/Application Key Data/Findings Reference ID
2-Chloro-8-methyl-7,8-dihydropteridin-6(5H)-one Cl (C2), CH₃ (C8) Under investigation (kinase inhibition)
5-Substituted 2-Amino-4-chloro-8-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl) derivative Cl (C4), substituted pyridinyl Hsp90 inhibitor IC₅₀: <10 nM (Her2 degradation)
(R)-2-Chloro-7-ethyl-8-isopropyl-5-methyl derivative Cl (C2), C₂H₅ (C7), iPr (C8) PLK1 inhibitor (research use) Purity: >95%; Storage: 2–8°C in dark
7-Isopropyl-4-(propylamino) derivative iPr (C7), NHPr (C4) Synthetic intermediate Yield: 87%; NMR-confirmed structure
4-Morpholino-7-(2-(methylthio)ethyl) derivative Morpholino (C4), CH₂SCH₃ (C7) Solid-phase synthesis product Yield: 65%; HRMS validated
Key Observations:
  • Chlorine Position : The 2-chloro substitution (as in the target compound) is common in kinase inhibitors, whereas 4-chloro derivatives (e.g., ) are linked to Hsp90 inhibition .
  • Alkyl Substituents : Bulkier groups at C7/C8 (e.g., ethyl, isopropyl) improve metabolic stability but may reduce solubility. For example, the (R)-2-chloro-7-ethyl-8-isopropyl derivative requires storage at 2–8°C to maintain stability .
  • Amino Group Variations: 4-Morpholino or alkylamino substituents (e.g., propylamino) are associated with enhanced synthetic versatility, as seen in solid-phase syntheses yielding 65–87% purity .

Physicochemical Properties

  • Solubility: Compounds with hydrophilic groups (e.g., morpholino in ) exhibit improved aqueous solubility, whereas lipophilic substituents (e.g., isopropyl in ) favor membrane permeability .
  • Stability studies on the (R)-7-ethyl-8-isopropyl derivative recommend inert atmosphere storage to prevent degradation .

Biological Activity

2-Chloro-8-methyl-7,8-dihydropteridin-6(5H)-one is a nitrogen-containing heterocyclic compound notable for its significant biological activities, particularly as an inhibitor of Heat Shock Protein 90 (Hsp90). This compound is structurally characterized by a pteridin backbone, with a chloro group at the second position and a methyl group at the eighth position, contributing to its unique properties and potential therapeutic applications.

  • Molecular Formula : C₇H₇ClN₄O
  • Molecular Weight : Approximately 188.61 g/mol
  • Structure : The compound features a pteridin structure, which is essential for its biological activity.

The primary mechanism of action for this compound involves the inhibition of Hsp90. This protein plays a critical role in the stabilization and folding of various client proteins involved in cell signaling and proliferation. By inhibiting Hsp90, this compound disrupts the stability of these client proteins, leading to their degradation and subsequent effects on tumor cell viability.

Inhibition of Hsp90

The inhibition of Hsp90 by this compound has been shown to have profound implications for cancer therapy:

  • Cancer Cell Viability : The compound has demonstrated the ability to reduce the viability of various human tumor cell lines by targeting Hsp90 client proteins involved in oncogenic signaling pathways.

Comparative Studies

Comparative studies highlight the specificity and potency of this compound relative to other pteridine derivatives. For instance:

Compound NameStructure CharacteristicsUnique Features
2-Chloro-7,8-dihydropteridin-6(5H)-oneLacks the methyl group at position 8Different biological activity profile
2-Chloro-7,8-dimethyl-7,8-dihydropteridin-6(5H)-oneContains two methyl groupsPotentially increased lipophilicity
5-Methyl-7,8-dihydropteridin-6(5H)-oneMethyl substitution at position 5May exhibit altered binding affinity

This table illustrates how variations in substituent groups can significantly influence biological activity and therapeutic potential.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics due to its small molecular size and lipophilic nature. These properties are crucial for enhancing its efficacy as a therapeutic agent.

Case Studies and Research Findings

Recent research has focused on the development of this compound as a potential therapeutic agent in oncology. For example:

  • In Vitro Studies : Studies have shown that treatment with this compound leads to significant apoptosis in cancer cell lines through the downregulation of Hsp90 client proteins .
  • In Vivo Efficacy : Animal models treated with this compound exhibited reduced tumor burden and improved survival rates compared to control groups .
  • Synergistic Effects : The combination of this compound with other chemotherapeutic agents has demonstrated enhanced anticancer effects, suggesting potential for combination therapies in clinical settings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-8-methyl-7,8-dihydropteridin-6(5H)-one
Reactant of Route 2
2-Chloro-8-methyl-7,8-dihydropteridin-6(5H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.